pan-KRAS-IN-5

Description

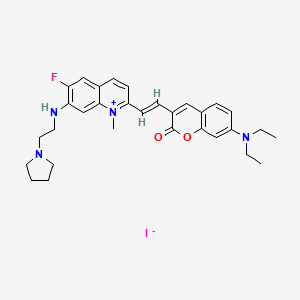

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H36FIN4O2 |

|---|---|

Molecular Weight |

642.5 g/mol |

IUPAC Name |

7-(diethylamino)-3-[(E)-2-[6-fluoro-1-methyl-7-(2-pyrrolidin-1-ylethylamino)quinolin-1-ium-2-yl]ethenyl]chromen-2-one iodide |

InChI |

InChI=1S/C31H35FN4O2.HI/c1-4-36(5-2)26-13-9-23-18-24(31(37)38-30(23)20-26)10-12-25-11-8-22-19-27(32)28(21-29(22)34(25)3)33-14-17-35-15-6-7-16-35;/h8-13,18-21H,4-7,14-17H2,1-3H3;1H/b12-10+; |

InChI Key |

VNLMNCKBXYKVCA-VHPXAQPISA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C4=CC(=C(C=C4C=C3)F)NCCN5CCCC5)C.[I-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C4=CC(=C(C=C4C=C3)F)NCCN5CCCC5)C.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Pan-KRAS-IN-5: A Technical Guide to its Mechanism of Action as a Novel KRAS Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pan-KRAS-IN-5 (also known as compound 15a) is a novel small molecule inhibitor that represents a significant advancement in the challenging field of targeting KRAS-driven cancers. Unlike conventional inhibitors that target the KRAS protein directly, this compound employs a unique mechanism by targeting the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA). Specifically, it binds to and stabilizes G-quadruplex structures within the KRAS mRNA, leading to the inhibition of KRAS protein translation. This pan-KRAS approach effectively downregulates KRAS protein levels regardless of the specific KRAS mutation, offering a potential therapeutic strategy for a broad range of KRAS-mutant tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a pan-KRAS translation inhibitor by specifically targeting and stabilizing RNA G-quadruplexes (rG4s) located in the 5'-UTR of KRAS mRNA.[1] The binding of this compound to these rG4 structures impedes the ribosomal machinery from initiating translation, thereby selectively reducing the synthesis of the KRAS protein.[1] This translational inhibition occurs without altering the levels of KRAS mRNA itself.[1] The subsequent depletion of KRAS protein disrupts downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and growth.[1] Consequently, treatment with this compound leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells harboring KRAS mutations.[1]

Diagram: Proposed Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for KRAS RNA G-Quadruplexes

| Target RNA G-Quadruplex | Binding Affinity (KD) (μM) |

| utr-z | 2.3[1] |

| utr-1 | 0.9[1] |

Table 2: In Vitro Cellular Activity of this compound in KRAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (μM) |

| MIA PaCa-2 | Pancreatic | G12C | 3.3[1] |

| PANC-1 | Pancreatic | G12D | 5.6[1] |

| HPAF-II | Pancreatic | G12D | 5.4[1] |

| SW620 | Colorectal | G12V | 5.1[1] |

| HCT116 | Colorectal | G13D | 4.0[1] |

| NCI-H358 | Lung | G12C | 4.8[1] |

This compound showed no appreciable cytotoxicity in KRASWT glioblastoma cells or KRASWT normal cells.[1]

Table 3: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model

| Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| 2.5 mg/kg | Intraperitoneal (i.p.) | Daily for 18 days | 62.0%[1] |

| 5.0 mg/kg | Intraperitoneal (i.p.) | Daily for 18 days | 70.3%[1] |

No significant body weight loss or signs of toxicity were observed in the treated mice.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

RNA G-Quadruplex Binding Assay (Fluorescence Titration)

This protocol is a standard method for determining the binding affinity of a small molecule to a nucleic acid structure.

-

RNA Preparation: The RNA oligonucleotides corresponding to the KRAS 5'-UTR G-quadruplex forming sequences (utr-z and utr-1) are synthesized and purified. The RNA is annealed in a buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

-

Fluorescence Titration: The assay is performed in a quartz cuvette using a spectrofluorometer. A fixed concentration of the RNA G-quadruplex is titrated with increasing concentrations of this compound.

-

Data Acquisition: The fluorescence emission spectrum of the solution is recorded after each addition of the compound, following an equilibration period. The excitation wavelength is set according to the absorbance maximum of this compound, and the emission is scanned over a relevant wavelength range.

-

Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the concentration of this compound. The resulting binding curve is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (KD).

Cell Viability Assay (MTT or SRB Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., from 0.1 to 100 μM) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT/SRB Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB solution (sulforhodamine B) is added to each well and incubated according to the manufacturer's protocol.

-

Signal Detection: For the MTT assay, the formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm). For the SRB assay, the protein-bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The absorbance values are normalized to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

-

Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., KRAS, p-MEK, p-ERK, p-AKT, p-mTOR, and a loading control like GAPDH or β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: A suspension of human cancer cells (e.g., MIA PaCa-2) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound at specified doses (e.g., 2.5 and 5.0 mg/kg), while the control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

Endpoint: The experiment is terminated after a predetermined period (e.g., 18 days) or when the tumors in the control group reach a certain size.

-

Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated groups to the control group. The tumors and major organs may be harvested for further analysis (e.g., western blotting for KRAS expression, histopathology for toxicity assessment).

Signaling Pathways and Experimental Workflows

Diagram: Signaling Pathway Affected by this compound

Caption: Downstream signaling pathways inhibited by this compound.

Diagram: Experimental Workflow for Characterizing this compound

References

Pan-KRAS-IN-5: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, mechanism of action, and preclinical development of pan-KRAS-IN-5, a novel pan-KRAS translation inhibitor. The information is presented to provide a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including pancreatic, colorectal, and lung cancers.[1][2] For a long time, KRAS was considered "undruggable" due to the absence of well-defined pockets for small molecule binding.[3] While the development of covalent inhibitors targeting the KRAS G12C mutant has been a significant breakthrough, there remains a critical need for therapies that can address a broader range of KRAS mutations.[4][5]

This compound (also known as compound 15a) has emerged as a promising pan-KRAS inhibitor with a unique mechanism of action.[4][6] Instead of directly targeting the KRAS protein, it acts at the translational level by binding to and stabilizing RNA G-quadruplexes (rG4s) in the 5'-untranslated region (5'-UTR) of KRAS mRNA.[4][6] This stabilization impedes the translation of the KRAS protein, leading to the downstream inhibition of oncogenic signaling pathways and suppression of tumor growth.[4][6]

This guide provides a detailed overview of the quantitative data supporting the efficacy of this compound, the experimental protocols used in its evaluation, and visualizations of its mechanism and the scientific workflow that led to its discovery.

Quantitative Data

The preclinical efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: Binding Affinity of this compound for KRAS rG4s

| Target rG4 Sequence | Binding Affinity (KD) in µM |

| utr-z | 2.3[6] |

| utr-1 | 0.9[6] |

Table 2: In Vitro Anti-proliferative Activity of this compound in KRAS-mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 in µM (24h) |

| MIA PaCa-2 | Pancreatic | G12C | 3.3[6] |

| PANC-1 | Pancreatic | G12D | 5.6[6] |

| HPAF-II | Pancreatic | G12D | 5.4[6] |

| SW620 | Colorectal | G12V | 5.1[6] |

| HCT116 | Colorectal | G13D | 4.0[6] |

| NCI-H358 | Lung | G12C | 4.8[6] |

The inhibitor showed no significant cytotoxicity in KRAS wild-type glioblastoma cells or normal cells.[6]

Table 3: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model

| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Effect on KRAS Protein Levels | Effect on KRAS mRNA Levels |

| This compound | 2.5 mg/kg, i.p., daily for 18 days | 62.0%[6] | Reduced[6] | No effect[6] |

| This compound | 5.0 mg/kg, i.p., daily for 18 days | 70.3%[6] | Reduced[6] | No effect[6] |

No significant body weight loss was observed in the treated mice.[6]

Mechanism of Action and Signaling Pathways

This compound functions as a pan-KRAS translation inhibitor.[4][6] Its primary mechanism involves binding to and stabilizing RNA G-quadruplex structures within the 5'-UTR of KRAS mRNA. This action inhibits the translation of KRAS protein, leading to a reduction in total KRAS protein levels without altering KRAS mRNA levels.[6] The subsequent decrease in KRAS protein disrupts downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[6] This ultimately leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells driven by KRAS mutations.[6]

References

- 1. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. bioengineer.org [bioengineer.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ascopubs.org [ascopubs.org]

- 6. medchemexpress.com [medchemexpress.com]

Pan-KRAS-IN-5: A Technical Guide to Target Binding and Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pan-KRAS-IN-5 is a novel small molecule inhibitor that demonstrates a unique mechanism of action by targeting the translation of the KRAS oncogene. This inhibitor functions as a pan-KRAS translation inhibitor by specifically binding to and stabilizing G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[1] This interaction sterically hinders the ribosomal machinery, leading to a reduction in the synthesis of both wild-type and mutant KRAS proteins. The subsequent decrease in KRAS protein levels disrupts downstream signaling pathways critical for cancer cell proliferation and survival, including the MAPK and PI3K-AKT pathways.[1] This technical guide provides a comprehensive overview of the target binding characteristics, affinity, and cellular activity of this compound, along with detailed experimental protocols for key assays.

Target Binding and Mechanism of Action

This compound exerts its anticancer effects by directly interacting with specific RNA G-quadruplexes (rG4s) located in the 5'-UTR of KRAS mRNA.[1] These four-stranded secondary structures are formed in guanine-rich regions of nucleic acids. By binding to these rG4s, this compound stabilizes their conformation, which in turn inhibits the initiation of KRAS translation. This leads to a dose- and time-dependent decrease in the intracellular concentration of the KRAS protein, without affecting KRAS mRNA levels.[1]

The reduction in KRAS protein disrupts downstream signaling cascades, as evidenced by the decreased phosphorylation of key effector proteins such as MEK, ERK, AKT, and mTOR.[1] This ultimately leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and a potent and selective cytotoxic effect on KRAS-driven cancer cells.[1]

Caption: Mechanism of action of this compound.

Quantitative Data

The binding affinity and cytotoxic activity of this compound have been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity of this compound for KRAS RNA G-quadruplexes

| Target RNA G-quadruplex | Dissociation Constant (KD) (μM) |

| utr-z | 2.3[1] |

| utr-1 | 0.9[1] |

Table 2: Cytotoxic Activity (IC50) of this compound in KRAS-Driven Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (μM) |

| MIA PaCa-2 | Pancreatic | G12C | 3.3[1] |

| PANC-1 | Pancreatic | G12D | 5.6[1] |

| HPAF-II | Pancreatic | G12D | 5.4[1] |

| SW620 | Colorectal | G12V | 5.1[1] |

| HCT116 | Colorectal | G13D | 4.0[1] |

| NCI-H358 | Lung | G12C | 4.8[1] |

This compound showed no significant cytotoxicity in KRAS wild-type glioblastoma or normal cells.[1]

Table 3: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model

| Dose (mg/kg, i.p.) | Treatment Schedule | Tumor Growth Inhibition (TGI) (%) |

| 2.5 | Daily for 18 days | 62.0[1] |

| 5.0 | Daily for 18 days | 70.3[1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Caption: Isothermal Titration Calorimetry workflow.

Protocol:

-

Sample Preparation:

-

Synthesize and purify the target KRAS 5'-UTR RNA G-quadruplex-forming sequences (e.g., utr-z, utr-1).

-

Dissolve the RNA and this compound in the same buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to minimize heat of dilution effects.

-

Degas all solutions prior to use to prevent bubble formation in the calorimeter.

-

Determine the accurate concentrations of the RNA and the compound using UV-Vis spectrophotometry.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the RNA solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) with a defined spacing between injections to allow for re-equilibration.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of this compound to RNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: MTT cell viability assay workflow.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MIA PaCa-2, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blot Analysis of Downstream Signaling

Western blotting is used to detect the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.

References

Pan-KRAS-IN-5: A Technical Guide to its Downstream Signaling Effects and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pan-KRAS-IN-5, also identified as compound 15a, is a novel pan-KRAS translation inhibitor that presents a promising strategy for targeting KRAS-driven cancers, irrespective of the specific KRAS mutation. Unlike inhibitors that target the KRAS protein directly, this compound operates through a unique mechanism by binding to and stabilizing RNA G-quadruplexes (rG4s) within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA). This action impedes the translation of the KRAS protein, leading to a reduction in its expression. The subsequent depletion of KRAS protein levels results in the dose- and time-dependent inhibition of downstream oncogenic signaling pathways, notably the MAPK and PI3K-AKT-mTOR cascades. This guide provides a comprehensive overview of the downstream effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Mechanism of Action

This compound is a coumarin-quinolinium derivative designed to selectively target and stabilize rG4 structures in the 5'-UTR of KRAS mRNA.[1] These four-stranded secondary structures act as translational repressors. By binding to these rG4s, this compound effectively inhibits the synthesis of the KRAS protein, thereby blocking its function in a "pan-KRAS" manner, meaning it is effective against various KRAS mutations.[1]

Quantitative Data

Binding Affinity to KRAS RNA G-Quadruplexes

This compound demonstrates strong binding to KRAS rG4s.[2]

| Target | Dissociation Constant (KD) (μM) |

| utr-z | 2.3 |

| utr-1 | 0.9 |

In Vitro Antiproliferative Activity

The inhibitor selectively targets KRAS-driven cancer cells for cytotoxicity.[2]

| Cell Line | KRAS Status | IC50 (μM) (24h treatment) |

| MIA PaCa-2 | G12C | 3.3 |

| PANC-1 | G12D | 5.6 |

| HPAF-II | G12D | 5.4 |

| SW620 | G12V | 5.1 |

| HCT116 | G13D | 4.0 |

| NCI-H358 | G12C | 4.8 |

In Vivo Antitumor Efficacy

In a KRAS-mutant MIA PaCa-2 xenograft model in male BALB/C-nu/nu mice, this compound showed significant tumor growth inhibition.[2]

| Dose (intraperitoneal) | Tumor Growth Inhibition (TGI) |

| 2.5 mg/kg/day | 62.0% |

| 5.0 mg/kg/day | 70.3% |

Downstream Signaling Effects

Treatment with this compound leads to a dose- and time-dependent decrease in the phosphorylation of key proteins in the MAPK and PI3K-AKT signaling pathways.[2]

Cellular Consequences

-

Inhibition of KRAS Protein Expression : this compound at concentrations of 1.25-5.0 μM reduces KRAS protein levels in PANC-1, MIA PaCa-2, and NCI-H358 cells over a 48-hour period, without affecting KRAS mRNA levels.[2]

-

Cell Cycle Arrest : A 24-hour treatment with 1.25-5.0 μM of the inhibitor causes a dose-dependent G2/M phase arrest in MIA PaCa-2 cells.[2]

-

Induction of Apoptosis : The compound induces the cleavage of caspase 3 in KRAS mutant MIA PaCa-2 cancer cells, indicating the initiation of apoptosis.[2]

Experimental Protocols

Cell Culture

-

Cell Lines : MIA PaCa-2, PANC-1, HPAF-II, SW620, HCT116, and NCI-H358 cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions : Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis

-

Cell Lysis : After treatment with this compound for the indicated times and concentrations, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification : Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation : Membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated with primary antibodies (e.g., against p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, p-mTOR, mTOR, KRAS, and a loading control like GAPDH) overnight at 4°C. After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Drug Treatment : Cells are treated with various concentrations of this compound for 24 hours.

-

MTT Incubation : MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Model

-

Animal Model : Four-week-old male BALB/c nude mice are used.

-

Cell Implantation : MIA PaCa-2 cells are injected subcutaneously into the flanks of the mice.

-

Drug Administration : When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered daily via intraperitoneal injection at doses of 2.5 and 5.0 mg/kg.

-

Monitoring : Tumor volume and mouse body weight are measured regularly throughout the 18-day treatment period.

-

Endpoint Analysis : At the end of the study, tumors are excised, and may be used for further analysis such as western blotting or immunohistochemistry to confirm target engagement.

Conclusion

This compound represents a novel class of pan-KRAS inhibitors with a distinct mechanism of action that circumvents the challenges of targeting the KRAS protein directly. By inhibiting KRAS translation, it effectively downregulates downstream pro-survival signaling pathways, leading to cell cycle arrest, apoptosis, and potent antitumor activity in preclinical models of KRAS-driven cancers. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of targeting KRAS at the translational level.

References

Pan-KRAS-IN-5: A Technical Guide to its Impact on the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pan-KRAS-IN-5 is a novel, cell-permeable small molecule that functions as a pan-KRAS translation inhibitor. It exerts its anticancer effects by targeting and stabilizing G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS mRNA. This action effectively blocks KRAS protein synthesis, leading to the downstream suppression of critical oncogenic signaling cascades, most notably the MAPK and PI3K-AKT pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its impact on the MAPK pathway. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[1] The mitogen-activated protein kinase (MAPK) pathway is a critical downstream effector of KRAS. The development of effective KRAS inhibitors has been a long-standing challenge in oncology. This compound represents a promising therapeutic strategy by targeting KRAS at the translational level, thereby inhibiting the production of both wild-type and mutant KRAS proteins.

Mechanism of Action

This compound is a pan-KRAS translation inhibitor that specifically targets 5'-UTR RNA G-quadruplexes (rG4s).[2] By strongly binding to and stabilizing these KRAS rG4s, it effectively inhibits the translation of KRAS mRNA.[2] This leads to a reduction in the total levels of KRAS protein, which in turn blocks the downstream MAPK and PI3K-AKT signaling pathways.[2] The inhibition of these pathways ultimately induces cell cycle arrest and apoptosis in KRAS-driven cancer cells.[2]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in various assays.

Table 1: Binding Affinity of this compound for KRAS RNA G-quadruplexes [2]

| Target | Binding Affinity (KD) |

| utr-z | 2.3 μM |

| utr-1 | 0.9 μM |

Table 2: In Vitro Anti-proliferative Activity of this compound in KRAS-mutant Cancer Cell Lines (72h treatment)

| Cell Line | KRAS Mutation | IC50 |

| MIA PaCa-2 | G12C | 3.3 μM[2] |

| PANC-1 | G12D | 5.6 μM[2] |

| HPAF-II | G12D | 5.4 μM[2] |

| SW620 | G12V | 5.1 μM[2] |

| HCT116 | G13D | 4.0 μM[2] |

| NCI-H358 | G12C | 4.8 μM[2] |

Table 3: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model [2]

| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) |

| This compound | 2.5 mg/kg, i.p., daily for 18 days | 62.0% |

| This compound | 5.0 mg/kg, i.p., daily for 18 days | 70.3% |

Impact on the MAPK Pathway

This compound effectively suppresses the MAPK signaling cascade by reducing the expression of KRAS protein. This leads to a dose- and time-dependent decrease in the phosphorylation of key downstream kinases, MEK and ERK.[2]

Visualization of the MAPK Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits KRAS translation, blocking the MAPK pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the impact of this compound on the MAPK pathway.

Western Blotting for MAPK Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation status of MEK and ERK.

Methodology:

-

Cell Culture and Treatment: MIA PaCa-2 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0 μM) for different time points (e.g., 0, 6, 12, 24, 48 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: MIA PaCa-2 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model: Athymic nude mice are used for the study.

-

Tumor Implantation: MIA PaCa-2 cells are subcutaneously injected into the flank of each mouse.

-

Treatment: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 2.5 and 5.0 mg/kg) daily for a defined period (e.g., 18 days). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow Visualization

Caption: Workflow for evaluating this compound's anti-cancer effects.

Conclusion

This compound presents a compelling strategy for targeting KRAS-driven cancers by inhibiting KRAS translation. Its ability to suppress the MAPK pathway, as evidenced by the reduction in MEK and ERK phosphorylation, underlies its potent anti-proliferative and pro-apoptotic effects. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and therapeutic application of pan-KRAS inhibitors. Further investigation into the broader signaling impacts and potential resistance mechanisms will be crucial for the clinical development of this promising class of anti-cancer agents.

References

Pan-KRAS-IN-5: A Technical Guide to a Novel Inhibitor of KRAS Translation and its Impact on the PI3K/AKT Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRAS is a frequently mutated oncogene in human cancers, driving tumor growth and survival through downstream signaling pathways, including the PI3K/AKT cascade. Direct inhibition of KRAS has been a long-standing challenge in cancer therapy. This technical guide details the mechanism and effects of pan-KRAS-IN-5, a novel small molecule inhibitor that targets KRAS at the translational level. By stabilizing G-quadruplex structures in the 5'-untranslated region (5'-UTR) of KRAS mRNA, this compound effectively suppresses KRAS protein expression. This leads to the downstream inhibition of the PI3K/AKT signaling pathway, resulting in reduced cell proliferation, induction of apoptosis in KRAS-driven cancer cells, and significant anti-tumor activity in preclinical models. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on the inhibitor's efficacy, and detailed experimental protocols for researchers in the field.

The PI3K/AKT Signaling Cascade: A Central Regulator of Cell Fate

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in many human cancers, often contributing to tumor progression and resistance to therapy.[3]

The cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[5] This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and mTORC2.[5] Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating a variety of cellular responses.

dot

Caption: The PI3K/AKT Signaling Pathway.

This compound: A Novel Mechanism of KRAS Inhibition

This compound is a novel, potent pan-KRAS translation inhibitor.[6] Unlike inhibitors that target the KRAS protein directly, this compound functions by binding to and stabilizing RNA G-quadruplexes (rG4s) present in the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[2] This stabilization impedes the translation of KRAS mRNA into protein, leading to a reduction in the total levels of KRAS protein within the cell, irrespective of the KRAS mutation status.[2][6] This unique mechanism of action makes it a "pan-KRAS" inhibitor, with the potential to be effective against a wide range of KRAS-driven cancers.

dot

Caption: Mechanism of action of this compound.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified in various preclinical studies, demonstrating its potent effects on cell viability, downstream signaling, and in vivo tumor growth.

Inhibition of Cell Proliferation

This compound demonstrates selective cytotoxicity against KRAS-driven cancer cell lines while showing minimal effect on KRAS wild-type (KRASWT) cells.

| Cell Line | KRAS Status | IC50 (µM) |

| MIA PaCa-2 | G12C | 3.3 |

| PANC-1 | G12D | 5.6 |

| HPAF-II | G12D | 5.4 |

| SW620 | G12V | 5.1 |

| HCT116 | G13D | 4.0 |

| NCI-H358 | G12C | 4.8 |

| KRASWT Glioblastoma | WT | > 50 |

| KRASWT Normal Cells | WT | > 50 |

| Data sourced from MedchemExpress product information, based on the findings of Li et al., 2024.[6] |

Inhibition of PI3K/AKT and MAPK Signaling

Treatment of KRAS-mutant cancer cells with this compound leads to a dose- and time-dependent decrease in the phosphorylation of key downstream effectors in both the PI3K/AKT and MAPK pathways.

| Target Protein | Cell Line | Treatment | Result |

| p-AKT (Ser473) | MIA PaCa-2 | 1.25-5.0 µM, 24 h | Dose-dependent decrease in phosphorylation |

| p-mTOR | MIA PaCa-2 | 1.25-5.0 µM, 24 h | Dose-dependent decrease in phosphorylation |

| p-MEK | MIA PaCa-2 | 1.25-5.0 µM, 24 h | Dose-dependent decrease in phosphorylation |

| p-ERK | MIA PaCa-2 | 1.25-5.0 µM, 24 h | Dose-dependent decrease in phosphorylation |

| p-AKT (Ser473) | MIA PaCa-2 | 2.5 µM, 0-24 h | Time-dependent decrease in phosphorylation |

| p-mTOR | MIA PaCa-2 | 2.5 µM, 0-24 h | Time-dependent decrease in phosphorylation |

| p-MEK | MIA PaCa-2 | 2.5 µM, 0-24 h | Time-dependent decrease in phosphorylation |

| p-ERK | MIA PaCa-2 | 2.5 µM, 0-24 h | Time-dependent decrease in phosphorylation |

| Data sourced from MedchemExpress product information, based on the findings of Li et al., 2024.[6] |

In Vivo Anti-Tumor Efficacy

In a KRAS-mutant MIA PaCa-2 xenograft model, this compound demonstrated significant inhibition of tumor growth.

| Treatment Group (Dose) | Tumor Growth Inhibition (TGI) |

| 2.5 mg/kg (i.p., daily) | 62.0% |

| 5.0 mg/kg (i.p., daily) | 70.3% |

| Data sourced from MedchemExpress product information, based on the findings of Li et al., 2024.[6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

dot

Caption: Experimental workflow for the MTT cell viability assay.

Western Blotting for PI3K/AKT Pathway Proteins

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/AKT signaling pathway following treatment with this compound.

-

Cell Lysis: Treat MIA PaCa-2 cells with this compound for the specified time and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject KRAS-mutant cancer cells (e.g., 5 x 106 MIA PaCa-2 cells) into the flank of immunodeficient mice.[7]

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm3).

-

Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified doses and schedule.

-

Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This compound represents a promising new strategy for targeting KRAS-driven cancers. Its unique mechanism of inhibiting KRAS translation offers a potential advantage over direct protein inhibitors, particularly in overcoming certain resistance mechanisms. The demonstrated ability of this compound to suppress the PI3K/AKT signaling pathway underscores its potential as a potent anti-cancer agent. Further research is warranted to fully elucidate its therapeutic potential, including its efficacy in a broader range of KRAS-mutant cancer models and its potential for combination therapies with other targeted agents. The detailed protocols provided in this guide are intended to facilitate further investigation into this novel class of KRAS inhibitors.

References

Pan-KRAS-IN-5: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pan-KRAS-IN-5, a novel pan-KRAS translation inhibitor, with a specific focus on its mechanism of action in inducing apoptosis in cancer cells. This document details the core scientific principles, quantitative data, and experimental methodologies for researchers in oncology and drug development.

Core Concept: Mechanism of Action

This compound is a small molecule inhibitor that uniquely targets the translation of the KRAS protein, a critical signaling node frequently mutated in various cancers. Unlike inhibitors that target the KRAS protein directly, this compound functions by binding to and stabilizing G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA). This stabilization impedes the translation of KRAS mRNA into protein, leading to a depletion of both wild-type and mutant KRAS proteins.[1]

The subsequent reduction in KRAS protein levels disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, namely the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1] The inhibition of these pro-survival signals ultimately triggers cell cycle arrest and programmed cell death (apoptosis) in KRAS-driven cancer cells.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the key findings related to its cytotoxic and apoptotic effects.

Table 1: Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 3.3[1] |

| PANC-1 | Pancreatic Cancer | G12D | 5.6[1] |

| HPAF-II | Pancreatic Cancer | G12D | 5.4[1] |

| SW620 | Colorectal Cancer | G12V | 5.1[1] |

| HCT116 | Colorectal Cancer | G13D | 4.0[1] |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 4.8[1] |

IC50 values were determined after a 24-hour treatment period. This compound showed no significant cytotoxicity in KRAS wild-type glioblastoma cells or normal cells.[1]

Table 2: Apoptotic and Cell Cycle Effects of this compound

| Cell Line | Treatment Concentration (µM) | Duration (hours) | Observed Effect |

| MIA PaCa-2 | 1.25 - 5.0 | 24 | Dose-dependent G2/M phase cell cycle arrest[1] |

| MIA PaCa-2 | 1.25 - 5.0 | 24 | Induction of cleaved caspase-3[1] |

| PANC-1 | 1.25 - 5.0 | 0 - 48 | Inhibition of KRAS protein expression[1] |

| MIA PaCa-2 | 1.25 - 5.0 | 0 - 48 | Inhibition of KRAS protein expression[1] |

| NCI-H358 | 1.25 - 5.0 | 0 - 48 | Inhibition of KRAS protein expression[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow for Assessing Apoptosis

Caption: Workflow for apoptosis analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is a standard method for assessing cell viability and can be used to determine the IC50 of this compound.

Materials:

-

KRAS-mutant cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.[2]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells and treat with desired concentrations of this compound for 24 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

-

Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[3]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Add 400 µL of 1X Binding Buffer to each tube.[4]

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for 24 hours.

-

Harvest cells by trypsinization.

-

Wash cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-KRAS, anti-p-MEK, anti-p-ERK, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

Cell Cycle Arrest by pan-KRAS-IN-5: A Technical Guide

Executive Summary: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic development. Pan-KRAS inhibitors, which target multiple KRAS mutants, represent a promising strategy for a broad range of cancers. This document provides a technical overview of pan-KRAS-IN-5, a novel inhibitor that induces cell cycle arrest and apoptosis in KRAS-driven cancer cells. Unlike inhibitors that target the KRAS protein directly, this compound functions as a translation inhibitor by targeting 5′-UTR RNA G-quadruplexes, leading to the suppression of KRAS expression and the blockade of downstream oncogenic signaling. This guide details its mechanism of action, effects on cellular pathways, and protocols for key experimental validation.

Mechanism of Action

This compound exhibits a unique mechanism by acting as a pan-KRAS translation inhibitor. It specifically targets and binds to G-quadruplex structures (rG4s) within the 5' untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[1] This binding stabilizes the rG4s, which then physically obstructs the ribosomal machinery from initiating translation. The result is a significant reduction in the synthesis of KRAS protein without altering the levels of KRAS mRNA.[1] This depletion of KRAS protein effectively shuts down the oncogenic signals that drive cancer cell proliferation and survival.

References

Pan-KRAS-IN-5: A Technical Guide to its Selectivity for KRAS Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pan-KRAS-IN-5 is a novel small molecule inhibitor that demonstrates a unique mechanism of action by targeting the translation of the KRAS oncogene. This technical guide provides an in-depth analysis of its selectivity for KRAS isoforms, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and relevant biological pathways. This compound, identified as compound 15a in its discovery publication, operates by binding to and stabilizing G-quadruplex structures within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[1][2][3] This interaction impedes the translation process, leading to a reduction in the total levels of KRAS protein, irrespective of its mutational status. This approach distinguishes it from many other KRAS inhibitors that target specific mutant forms of the KRAS protein. The inherent mechanism of targeting the 5'-UTR, a region common to KRAS transcripts, confers a pan-KRAS inhibitory profile.

Mechanism of Action: Targeting KRAS Translation

This compound exerts its inhibitory effect not on the KRAS protein itself, but on the process of its synthesis. The molecule selectively binds to and stabilizes RNA G-quadruplexes (rG4s) located in the 5'-UTR of KRAS mRNA.[1][2][3] These four-stranded secondary structures can act as regulatory elements in gene expression. By stabilizing these structures, this compound effectively creates a roadblock for the ribosomal machinery, thereby inhibiting the translation of KRAS mRNA into protein.[1][2][3] This leads to a depletion of the cellular pool of KRAS protein, which in turn disrupts downstream signaling pathways critical for cancer cell proliferation and survival, namely the MAPK and PI3K-AKT pathways.[2]

dot

Mechanism of this compound Action.

Selectivity for KRAS Isoforms

The KRAS gene produces two main splice variants, KRAS4A and KRAS4B, which differ in their C-terminal hypervariable region. This region is encoded by alternative fourth exons. Critically, both isoforms share the same 5'-UTR. As this compound targets a G-quadruplex structure within this common 5'-UTR, its inhibitory action is expected to be independent of the specific splice isoform being translated. This confers a "pan-KRAS" selectivity at the isoform level, reducing the protein expression of both KRAS4A and KRAS4B. This is a significant advantage as the relative expression and oncogenic roles of KRAS4A and KRAS4B can vary between different tumor types.

While the primary publication for this compound does not present explicit comparative data on the inhibition of KRAS4A versus KRAS4B translation, the mechanism of action strongly supports a pan-isoform activity. Other pan-KRAS inhibitors that do not target the protein directly have been shown to inhibit both splice variants.

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 15a).

Table 1: Biochemical Activity

| Target | Assay Type | Kd (μM) | Reference |

| KRAS 5'-UTR rG4 (utr-z) | Not Specified | 2.3 | [2][3] |

| KRAS 5'-UTR rG4 (utr-1) | Not Specified | 0.9 | [2][3] |

Table 2: Cellular Activity - Antiproliferative Effects

| Cell Line | KRAS Mutation | IC50 (μM) (24h) | Reference |

| MIA PaCa-2 | G12C | 3.3 | [3] |

| PANC-1 | G12D | 5.6 | [3] |

| HPAF-II | G12D | 5.4 | [3] |

| SW620 | G12V | 5.1 | [3] |

| HCT116 | G13D | 4.0 | [3] |

| NCI-H358 | G12C | 4.8 | [3] |

Table 3: Cellular Activity - Downstream Signaling and Other Effects

| Cell Line | Effect | Concentration Range | Time | Reference |

| MIA PaCa-2 | Inhibition of p-MEK, p-ERK, p-AKT, p-mTOR | 1.25-5.0 μM | 0-24 h | [2] |

| MIA PaCa-2 | Inhibition of proliferation | 0.32-1.25 μM | 10 days | [2] |

| PANC-1, MIA PaCa-2, NCI-H358 | Inhibition of KRAS protein expression | 1.25-5.0 μM | 0-48 h | [2] |

| MIA PaCa-2 | G2/M phase arrest | 1.25-5.0 μM | 24 h | [2] |

| MIA PaCa-2 | Induction of caspase 3 cleavage | 1.25-5.0 μM | 24 h | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory procedures and information inferred from the primary literature.

5'-UTR RNA G-Quadruplex Binding Assay

Objective: To determine the binding affinity of this compound to G-quadruplex forming sequences in the KRAS 5'-UTR.

Methodology (Hypothetical, based on typical fluorescence titration assays):

-

RNA Preparation: Synthesize and purify the target RNA oligonucleotides corresponding to the G-quadruplex forming regions of the KRAS 5'-UTR (e.g., utr-z and utr-1). The RNA is folded into its G-quadruplex conformation by heating to 95°C for 5 minutes in a buffer containing potassium chloride (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl) followed by slow cooling to room temperature.

-

Fluorescence Titration: A fixed concentration of the folded RNA G-quadruplex is placed in a fluorometer cuvette. Small aliquots of a concentrated stock solution of this compound are added sequentially.

-

Data Acquisition: After each addition of the inhibitor, the fluorescence emission spectrum is recorded (excitation and emission wavelengths will depend on the intrinsic fluorescence of the compound or a fluorescent label).

-

Data Analysis: The change in fluorescence intensity is plotted against the concentration of this compound. The dissociation constant (Kd) is calculated by fitting the data to a suitable binding model (e.g., a one-site binding model).

dot

Workflow for G-Quadruplex Binding Assay.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS-driven cancer cell lines.

Methodology (e.g., using MIA PaCa-2 cells):

-

Cell Seeding: MIA PaCa-2 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in cell culture medium. The medium in the wells is replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. The IC50 value is calculated by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K-AKT signaling pathways.

Methodology (e.g., using MIA PaCa-2 cells):

-

Cell Treatment: MIA PaCa-2 cells are seeded in 6-well plates and grown to a suitable confluency. The cells are then treated with various concentrations of this compound (e.g., 1.25, 2.5, 5.0 μM) for different time points (e.g., 0, 6, 12, 24 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, p-mTOR, mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

dot

KRAS Signaling and Inhibition Points.

Conclusion

This compound represents a promising therapeutic strategy for KRAS-driven cancers due to its unique mechanism of action. By targeting the translation of KRAS mRNA through the stabilization of 5'-UTR G-quadruplexes, it acts as a pan-KRAS inhibitor, effective against various KRAS mutations. Its mode of action strongly suggests that it is also a pan-isoform inhibitor, affecting both KRAS4A and KRAS4B. This broad activity, combined with its demonstrated ability to inhibit downstream signaling and cell proliferation in various cancer cell lines, underscores its potential as a valuable tool for cancer research and drug development. Further studies to explicitly confirm its inhibitory profile against both KRAS4A and KRAS4B would be beneficial to fully elucidate its selectivity.

References

Pan-KRAS-IN-5: A Technical Guide to a Novel Pan-KRAS Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and resistance to conventional therapies. While significant progress has been made in developing inhibitors for specific KRAS mutants, such as G12C, a large proportion of KRAS-driven cancers with other mutations remain without effective targeted therapies. This has spurred the development of "pan-KRAS" inhibitors that can target a broad range of KRAS mutations. This technical guide focuses on pan-KRAS-IN-5, a novel small molecule that acts as a pan-KRAS translation inhibitor. It provides a comprehensive overview of its mechanism of action, preclinical efficacy in various KRAS-mutant cancer models, and detailed experimental protocols for its evaluation.

Introduction to Pan-KRAS Inhibition

Mutations in the KRAS gene are prevalent in some of the most lethal cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3] The two major downstream signaling cascades regulated by KRAS are the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.[4] The development of direct KRAS inhibitors has been a long-standing challenge in oncology.[5] The recent success of covalent inhibitors targeting the KRAS G12C mutant has provided a proof-of-concept for direct KRAS inhibition.[6] However, the diversity of KRAS mutations necessitates the development of pan-KRAS inhibitors that are effective against a wider array of mutants.[1]

This compound: A Novel Mechanism of Action

This compound (also referred to as compound 15a) is a novel pan-KRAS inhibitor with a unique mechanism of action.[7][8] Instead of directly targeting the KRAS protein, it acts as a translation inhibitor by targeting and stabilizing RNA G-quadruplexes (rG4s) in the 5'-untranslated region (5'-UTR) of KRAS mRNA.[7][8] This stabilization is thought to impede the translation of KRAS mRNA into protein, thereby reducing the levels of both wild-type and mutant KRAS protein.[7] This mechanism allows this compound to bypass the specific amino acid changes of different KRAS mutations, giving it a broad, or "pan," activity.

Biochemical Activity

This compound has been shown to bind strongly to KRAS rG4s with high affinity.[7] The dissociation constants (KD) for its binding to two different KRAS rG4 structures, utr-z and utr-1, are 2.3 μM and 0.9 μM, respectively.[7]

Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in a panel of human cancer cell lines with various KRAS mutations and in an in vivo xenograft model.

In Vitro Anti-proliferative Activity

This compound has demonstrated selective cytotoxicity against KRAS-driven cancer cells while showing minimal effect on KRAS wild-type cells.[7] The half-maximal inhibitory concentration (IC50) values in various KRAS mutant cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | KRAS Mutation | IC50 (μM) |

| MIA PaCa-2 | Pancreatic | G12C | 3.3 |

| PANC-1 | Pancreatic | G12D | 5.6 |

| HPAF-II | Pancreatic | G12D | 5.4 |

| SW620 | Colorectal | G12V | 5.1 |

| HCT116 | Colorectal | G13D | 4.0 |

| NCI-H358 | Lung | G12C | 4.8 |

| Table 1: In vitro anti-proliferative activity of this compound in various KRAS mutant cancer cell lines after 24 hours of treatment.[7] |

In Vivo Antitumor Efficacy

The in vivo efficacy of this compound was assessed in a MIA PaCa-2 pancreatic cancer xenograft model in mice.[7] Daily intraperitoneal (i.p.) administration of this compound for 18 days resulted in a dose-dependent inhibition of tumor growth.[7]

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |

| Vehicle | - | - |

| This compound | 2.5 mg/kg | 62.0% |

| This compound | 5.0 mg/kg | 70.3% |

| Table 2: In vivo antitumor efficacy of this compound in a MIA PaCa-2 xenograft model.[7] |

Treatment with this compound also led to a reduction in KRAS protein expression in the tumors, consistent with its mechanism of action as a translation inhibitor.[7]

Impact on Downstream Signaling Pathways

By reducing the expression of KRAS protein, this compound effectively blocks the downstream MAPK and PI3K-AKT signaling pathways.[7]

Inhibition of MAPK and PI3K-AKT Pathways

Treatment of KRAS-mutant cancer cells with this compound leads to a dose- and time-dependent decrease in the phosphorylation of key downstream effectors, including MEK, ERK, AKT, and mTOR.[7] This indicates a successful blockade of the oncogenic signaling driven by mutant KRAS.

Cellular Effects of this compound

The inhibition of KRAS and its downstream signaling by this compound translates into significant anti-cancer effects at the cellular level.

-

Cell Cycle Arrest: Treatment with this compound induces a dose-dependent G2/M phase arrest in KRAS-mutant cancer cells.[7]

-

Apoptosis Induction: The compound also triggers apoptosis, as evidenced by the cleavage of caspase 3 in treated cells.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Viability Assay

A common method to assess the anti-proliferative effects of a compound is the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Protocol Overview:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add CellTiter-Glo® reagent to each well.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.[9]

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the MAPK and PI3K-AKT pathways.[10]

-

Protocol Overview:

-

Treat cells with this compound for various times and at different concentrations.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of KRAS, MEK, ERK, AKT, and mTOR.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Mouse Xenograft Model

In vivo efficacy is typically evaluated using a subcutaneous xenograft model in immunocompromised mice.[12]

-

Protocol Overview:

-

Subcutaneously inject a suspension of human cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice.

-

Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle daily for a specified period (e.g., 18 days).

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[13]

-

Conclusion and Future Directions

This compound represents a promising new approach to targeting KRAS-driven cancers. Its unique mechanism of inhibiting KRAS translation allows it to be effective against a broad spectrum of KRAS mutations. The preclinical data demonstrate its potential to inhibit tumor growth both in vitro and in vivo by effectively shutting down the key oncogenic signaling pathways. Further research is warranted to optimize its pharmacological properties and to evaluate its efficacy and safety in more advanced preclinical models and eventually in clinical trials. The development of pan-KRAS inhibitors like this compound offers hope for a significant portion of cancer patients who currently lack effective targeted therapy options.

References

- 1. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 6. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting oncogenic KRAS in non-small cell lung cancer cells by phenformin inhibits growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Pan-KRAS-IN-5: A Structural and Mechanistic Analysis of a Novel Pan-KRAS Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pan-KRAS-IN-5 (also known as compound 15a) is a novel, potent pan-KRAS translation inhibitor that targets RNA G-quadruplexes (rG4s) within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA). By stabilizing these secondary structures, this compound effectively hinders the translation of the KRAS protein, leading to the suppression of downstream oncogenic signaling pathways, induction of cell cycle arrest, and apoptosis in KRAS-driven cancer cells. This technical guide provides a comprehensive analysis of the available structural and functional data for this compound, including detailed experimental protocols for key assays and a summary of its inhibitory and antiproliferative activities.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The development of effective KRAS inhibitors has been a long-standing challenge in oncology. While inhibitors targeting specific KRAS mutations, such as G12C, have shown clinical promise, the majority of KRAS mutations remain undruggable. A pan-KRAS inhibitor, capable of targeting various mutant forms of KRAS, represents a highly sought-after therapeutic strategy. This compound has emerged as a promising candidate, acting through a unique mechanism of targeting KRAS mRNA translation.

Mechanism of Action

This compound functions by binding to and stabilizing RNA G-quadruplex structures in the 5'-UTR of KRAS mRNA.[1] These four-stranded secondary structures can act as regulatory elements in translation. By stabilizing the rG4s, this compound impedes the ribosomal machinery from initiating translation, thereby selectively inhibiting the synthesis of the KRAS protein without affecting KRAS mRNA levels.[1] This reduction in KRAS protein levels leads to the downregulation of the MAPK and PI3K-AKT signaling pathways, which are critical for cancer cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 15a).

Table 1: Binding Affinity of this compound for KRAS 5'-UTR RNA G-quadruplexes [1]

| Target RNA G-quadruplex | Binding Affinity (KD, μM) |

| utr-z | 2.3 |

| utr-1 | 0.9 |

Table 2: In Vitro Antiproliferative Activity (IC50) of this compound in KRAS-Driven Cancer Cell Lines [1]

| Cell Line | Cancer Type | KRAS Mutation | IC50 (μM) |